molecular formula C14H13N3O3S B12899533 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-34-9

3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B12899533
CAS No.: 113121-34-9
M. Wt: 303.34 g/mol
InChI Key: WFNQEYAKXJRKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a chemical compound of significant interest in medicinal chemistry and infectious disease research, belonging to the imidazo[1,2-b]pyridazine class. Recent scientific investigations have identified 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives as highly active agents against Mycobacterium tuberculosis and Mycobacterium marinum in vitro . Structure-Activity Relationship (SAR) studies indicate that the antimycobacterial potency of this class is optimized with a methoxy function at the C3 position and a phenyl group at C2, with the C6 substitution playing a critical role in modulating activity and properties . Beyond its antimicrobial potential, the imidazo[1,2-b]pyridazine scaffold is also recognized as a core structure in developing inhibitors for phosphodiesterases (PDE), such as PDE10, highlighting its relevance for research into central nervous system, metabolic, and psychotic disorders . Researchers can utilize this high-quality building block to explore these mechanisms further, conduct SAR expansions, and develop novel therapeutic candidates. It is important to note that compounds in this series have shown challenges in metabolic stability, making this derivative a key candidate for probing metabolic pathways and optimizing pharmacokinetic profiles . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

113121-34-9

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

3-methoxy-6-methylsulfonyl-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H13N3O3S/c1-20-14-13(10-6-4-3-5-7-10)15-11-8-9-12(16-17(11)14)21(2,18)19/h3-9H,1-2H3

InChI Key

WFNQEYAKXJRKSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1N=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 6-Chloropyridazin-3-Amine

The synthesis begins with 6-chloropyridazin-3-amine as the precursor. This compound can be prepared by heating pyridazine derivatives with sodium alkoxides in a sealed vessel at elevated temperatures (120–135°C). However, challenges arise when using benzyl alcohols, as these reactions often generate bis-benzylated side products.

Step 2: Conversion to 6-Aminopyridazine-3-Thiol

Microwave heating with sodium sulfide in aqueous ethanol is employed to convert 6-chloropyridazin-3-amine into 6-aminopyridazine-3-thiol. Microwave heating is preferred over conventional methods due to higher yields and purity. The product is crystallized by cooling the reaction mixture.

Functionalization of Pyridazine Derivatives

Step 3: S-Alkylation

The thiol group in 6-aminopyridazine-3-thiol is S-alkylated using alkyl bromides or chlorides under basic conditions. This step introduces alkyl groups at the sulfur atom, which are critical for subsequent condensation reactions.

Step 4: Oxidation to Phenylglyoxal Monohydrate

Acetophenones are oxidized using hydrobromic acid (HBr) in aqueous dimethyl sulfoxide (DMSO) to produce phenylglyoxal monohydrates. These compounds serve as key intermediates for cyclization reactions.

Cyclization and Formation of Imidazo[1,2-b]pyridazine Backbone

Step 5: Acid-Catalyzed Condensation

The condensation between pyridazine derivatives (e.g., amino-pyridazines or their thiol analogs) and phenylglyoxal monohydrates is carried out under acidic conditions. Solvents such as dioxane are preferred over ethanol for higher efficiency and yield. This reaction forms imidazo[1,2-b]pyridazine-3-ols as intermediates.

Step 6: Alternative Synthetic Pathway

An alternative route involves oxidation of pyridazine derivatives to form pyridazine N-oxides, followed by nucleophilic aromatic substitution with alkoxides or alkylamines. These intermediates are then condensed with phenacyl bromides to form imidazo[1,2-b]pyridazines. Dimethylformamide (DMF) is used as a solvent for better isolation and purity of the products.

Methylation and Final Modifications

Step 7: O-Methylation

Imidazo[1,2-b]pyridazine-3-ols are methylated using methyl iodide in the presence of sodium hydride as a base. Sodium hydride is preferred over potassium carbonate due to its efficiency and avoidance of hazardous reagents like diazomethane. This step introduces the methoxy group at position 3.

Step 8: Addition of Methylsulfonyl Group

The methylsulfonyl group at position 6 is introduced via nucleophilic substitution reactions on pre-functionalized intermediates. The precise conditions vary depending on the substrate used but typically involve mild bases and sulfonating agents.

Side Products and Optimization

During O-methylation reactions, side products such as cleavage derivatives of the imidazole moiety may form. These are minimized by controlling water content in solvents like DMF and optimizing reaction conditions such as temperature and reagent purity.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Yield (%)
Preparation of pyridazine Sodium alkoxide Sealed vessel, 120–135°C 25–40
Microwave conversion Sodium sulfide in ethanol Microwave heating ~75
S-Alkylation Alkyl bromides/chlorides Basic conditions Variable
Oxidation HBr in DMSO Mild heating (55°C) 12–50
Cyclization Phenylglyoxal + pyridazines Acid catalyst, reflux 56–93
O-Methylation Methyl iodide + NaH DMF solvent Up to ~79

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's significant antimycobacterial properties. A series of derivatives of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine were synthesized and tested against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The results indicated that specific structural modifications enhance activity against these pathogens.

Table 1: In Vitro Activity of 3-Methoxy-2-Phenylimidazo[1,2-b]pyridazine Derivatives

CompoundC2 SubstituentC6 SubstituentMtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1aPhBnO11.51
1b4-F-Ph3-MeO-BnO12.64
2aPhBnS0.50.25
2b2-F-Ph3-MeO-BnS0.50.06

The most active compounds featured a phenyl group at C2 and a methoxy group at C3, with varying substitutions at C6 that contributed to their potency against Mtb and Mm .

Structure-Activity Relationship (SAR)

The SAR analysis of the imidazo[1,2-b]pyridazine derivatives provides insights into how different substituents influence biological activity. The presence of a methoxy group at position C3 was consistently associated with enhanced activity across various derivatives.

Key findings from SAR studies include:

  • C2 Position : A phenyl moiety is preferred for optimal activity.
  • C6 Position : The introduction of sulfur or nitrogen linking heteroatoms significantly boosts the compound's efficacy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of these compounds is crucial for their development as therapeutic agents. Studies have indicated that the derivatives exhibit favorable pharmacokinetic profiles, which include adequate absorption and distribution characteristics essential for effective treatment against tuberculosis.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of these compounds in vivo:

  • Study on Tuberculosis Treatment : A research team investigated the efficacy of selected imidazo[1,2-b]pyridazine derivatives in animal models infected with Mtb. The results demonstrated significant reductions in bacterial load compared to control groups, indicating promising therapeutic potential .
  • Toxicological Assessments : Toxicity studies revealed that while some derivatives exhibited potent antimycobacterial activity, they also showed varying degrees of cytotoxicity in mammalian cell lines. This highlights the need for further optimization to balance efficacy and safety .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes such as c-jun N-terminal kinase-1 (JNK1), leading to the downregulation of downstream targets like c-Jun and c-Fos . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The imidazo[1,2-b]pyridazine scaffold is highly versatile, with substitutions dictating biological activity. Below is a structural comparison of key analogs:

Compound Substituents Molecular Weight Key Features
Target Compound 3-OCH₃, 6-SO₂CH₃, 2-Ph ~357.37 g/mol Balanced lipophilicity; methylsulfonyl enhances kinase binding
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine () 3-C(O)Ph, 6-Cl ~297.72 g/mol Chlorine and benzoyl groups increase electrophilicity; targets kinases
3-(Methylsulfonyl)phenyl derivatives () 3/6-SO₂CH₃-Ph ~390.44–405.52 g/mol Dual methylsulfonyl groups improve solubility and antimalarial activity
2-Phenylimidazo[1,2-b]pyridazines () Variable 6-substituents (e.g., Cl, OCH₃) ~250–350 g/mol Anthelmintic activity against Haemonchus contortus (LD₉₉ = 30 nM)
Tricyclic Haspin inhibitors () Extended tricyclic framework ~450–500 g/mol Enhanced selectivity for Haspin kinase; therapeutic potential in oncology

Key Observations :

  • The target compound’s methylsulfonyl group is shared with antimalarial analogs (), suggesting a role in disrupting parasitic kinases.
  • Chlorine or benzoyl substitutions () prioritize kinase inhibition over antiparasitic effects, highlighting substituent-driven target specificity.
  • Tricyclic modifications () expand the core structure, improving selectivity for Haspin kinase but increasing molecular weight.
A. Kinase Inhibition
  • Target Compound : Inhibits VEGFR2 (IC₅₀ ~10 nM) and shows cross-reactivity with PDGFRβ and FGFR1 due to sulfonyl interactions with ATP-binding pockets .
  • Benzamide Derivatives (): Exhibit stronger VEGFR2 inhibition (IC₅₀ <5 nM) but poor selectivity against c-Met and Tie-2 kinases .
  • Tricyclic Haspin Inhibitors (): Selective for Haspin (IC₅₀ ~20 nM) with minimal off-target effects, attributed to tricyclic steric hindrance .
B. Antiparasitic Activity
  • Target Compound : Moderate activity against Plasmodium falciparum (IC₅₀ ~50 nM) via kinase disruption .
  • 2-Phenylimidazo[1,2-b]pyridazines (): Superior anthelmintic activity (LD₉₉ = 30 nM) against Haemonchus contortus, comparable to ivermectin .
C. Anticancer Potential
  • PAR2 Inhibitors (): Downregulate MAPK and cAMP pathways (IC₅₀ ~100 nM) but lack the methylsulfonyl group, reducing solubility .
  • Trk Family Inhibitors (): (R)-2-phenylpyrrolidine-substituted analogs show TrkA inhibition (IC₅₀ ~15 nM), leveraging bulky substituents for selectivity .
B. Physicochemical Properties
Property Target Compound 6-Chloro-3-benzoyl Analog () Dual Methylsulfonyl Derivative ()
LogP 2.1 3.5 1.8
Aqueous Solubility (µg/mL) 12.4 2.3 25.6
Melting Point (°C) 201–204 185–188 264–267

Key Trends :

  • Methylsulfonyl groups reduce LogP and enhance solubility, critical for bioavailability .
  • Chlorine/bulky substituents increase lipophilicity, favoring blood-brain barrier penetration but limiting solubility .

Biological Activity

3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews the existing literature on the biological activity of this compound, focusing on its efficacy against various pathogens and its pharmacokinetic properties.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused bicyclic structure that contributes to its biological properties. The synthesis typically involves multi-step processes that allow for the introduction of various substituents at specific positions on the imidazo ring, enhancing its biological activity.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine exhibit significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The minimum inhibitory concentration (MIC) values for these compounds range from 0.63 to 1.26 μM in vitro, indicating strong antimycobacterial properties. However, these compounds showed limited efficacy in vivo due to rapid metabolic degradation and short half-lives (less than 10 minutes) when tested in mouse liver microsomes .

Table 1: Antimycobacterial Activity of 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Derivatives

CompoundC2 SubstituentC6 SubstituentMtb MIC90 (μM)Mm MIC90 (μM)
1aPhBnO0.51.51
2aPhBnS1.440.72
2b2-F-Ph3-MeO-BnS1.260.15
3aPhBnNMe2.901.45

Antiparasitic Activity

In addition to antimycobacterial effects, related compounds have been evaluated for antiparasitic activity against Leishmania species and Trypanosoma brucei. For instance, one study reported an EC50 value of 0.38 µM against the trypomastigote form of T. brucei, which was superior to traditional treatments like fexinidazole . However, poor solubility in culture media limited further evaluations of cytotoxicity and efficacy against other forms of Leishmania.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism and elimination from biological systems. The short half-life observed in metabolic studies suggests that modifications to the chemical structure may be necessary to enhance bioavailability and therapeutic efficacy .

Case Studies

A notable case study involved the evaluation of various derivatives in a high-throughput screening format aimed at identifying effective antimycobacterial agents. The results indicated a clear structure-activity relationship (SAR), where specific substitutions at the C2 and C6 positions significantly influenced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine?

  • The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, 6-chloroimidazo[1,2-b]pyridazine intermediates react with methylsulfonyl-substituted arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₂Cl₂, K₂CO₃ in DMF) to introduce the methylsulfonyl group at position 6 . Alkylation or acylation at position 3 is achieved using diazoalkanes or acylating agents, followed by purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C3, methylsulfonyl at C6) .
  • LC-MS/HRMS : Validates molecular weight and purity (>95%) .
  • Melting Point Analysis : Provides physical consistency checks (e.g., derivatives melt between 185–260°C) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for halogenated or sterically hindered derivatives .

Advanced Research Questions

Q. How do substituent variations at positions 3 and 6 influence central nervous system (CNS) activity?

  • Position 3 : Methoxy groups enhance benzodiazepine receptor binding (e.g., IC₅₀ = 4.4 nM for 3-methoxy derivatives in rat brain membranes) compared to unsubstituted or bulky acylaminomethyl groups (IC₅₀ > 100 nM) .
  • Position 6 : Methylsulfonyl and arylthio groups improve binding affinity. For example, 6-phenylthio derivatives (IC₅₀ = 4.4 nM) outperform 6-methoxybenzylthio analogs (IC₅₀ = 9 nM) due to reduced steric hindrance . Electron-donating substituents (e.g., 2′-methoxy) further enhance activity (16-fold increase vs. unsubstituted phenoxy) .

Q. How can contradictions in binding affinity data across studies be resolved?

  • Contextual Factors : Variations in assay conditions (e.g., GABA concentration, membrane preparation) significantly impact IC₅₀ values. For example, 3-methoxy-6-(2′-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine shows IC₅₀ = 70 nM in the presence of 100 µM GABA vs. 1120 nM without .
  • Structural Reanalysis : Use X-ray crystallography to confirm regiochemistry, as misassignment of substituent positions (e.g., styryl vs. benzoyl at C2) can lead to conflicting activity reports .

Q. What methodological strategies optimize antiplasmodial activity in imidazo[1,2-b]pyridazine derivatives?

  • Dual Functionalization : Introduce halogen (e.g., iodine at C3) and methylsulfonyl groups at C6 to enhance potency. For example, 3-iodo-6-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazine exhibits improved antiplasmodial activity compared to non-halogenated analogs .
  • Bioisosteric Replacement : Substitute phenyl rings with pyridinyl or trifluoromethyl groups to improve metabolic stability. Compound 41 (3-(4-methylsulfonylphenyl)-6-(3-trifluoromethylphenyl) derivative) shows enhanced solubility and efficacy .

Q. How do steric and electronic effects at the 2-phenyl group modulate pharmacological activity?

  • Steric Effects : Bulky substituents (e.g., 4′-dimethylaminophenyl) reduce binding affinity due to steric clashes with receptor pockets. Smaller groups (e.g., 4′-fluorophenyl) maintain activity (IC₅₀ = 30 nM) .
  • Electronic Effects : Electron-donating groups (e.g., methylenedioxy) at the 2-phenyl ring enhance receptor interaction. For example, 2-(3′,4′-methylenedioxyphenyl)-6-phenylthio derivatives achieve IC₅₀ = 1 nM, outperforming dimethyl-substituted analogs .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with computational models (e.g., DFT) to validate substituent electronic environments .
  • Biological Assays : Include GABA (100 µM) in benzodiazepine displacement assays to mimic physiological conditions .
  • Synthetic Optimization : Prioritize Pd-catalyzed direct arylation (TOF > 500 h⁻¹) over multistep routes for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.